1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine is a chemical compound belonging to the piperazine family, characterized by a piperazine ring substituted with a 4-fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological disorders.
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine is classified as an aromatic amine and a piperazine derivative. It is often studied for its pharmacological properties, particularly as a potential therapeutic agent in treating conditions such as depression and anxiety disorders.
The synthesis of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine typically involves several steps, including:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and reaction time. For instance, refluxing the reaction mixture can enhance yields by promoting complete conversion of starting materials into the desired product.
The molecular structure of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine includes:
The compound can participate in various chemical reactions, including:
Reactions involving 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine often require careful control of conditions such as temperature and solvent polarity to ensure high yields and selectivity for desired products .
The mechanism of action for compounds like 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine typically involves interaction with neurotransmitter systems. This compound may modulate serotonin or dopamine pathways, contributing to its potential effects on mood and anxiety.
Pharmacological studies indicate that derivatives of this compound exhibit varying degrees of activity at serotonin receptors, which could be linked to their therapeutic effects .
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine has several scientific applications:
Piperazine derivatives represent a cornerstone of modern medicinal chemistry, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This distinctive structure confers remarkable versatility in drug-receptor interactions, enabling binding to diverse biological targets through hydrogen bonding, ionic interactions, and pi-stacking. The piperazine scaffold serves as a conformational constraint element that optimizes spatial orientation of pharmacophoric elements while maintaining favorable aqueous solubility due to its basic nitrogen centers. Fluorinated derivatives like 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine (CAS not specified in sources; structurally related to CID 4001464) exemplify strategic molecular design where fluorine atoms enhance target affinity and pharmacokinetic properties [1] [7].
The therapeutic application of piperazine scaffolds dates to the mid-20th century with the development of antihistamines and anthelmintics. The evolution accelerated significantly with the discovery that N-arylpiperazines could modulate central nervous system receptors, leading to the development of trazodone (antidepressant) and buspirone (anxiolytic). By the 1980s, fluorinated variants emerged to address limitations in metabolic stability and blood-brain barrier penetration. Notably, 1-(bis(4-fluorophenyl)methyl)piperazine became a key intermediate in synthesizing calcium channel blockers like flunarizine (migraine prophylaxis) and lomerizine (cerebral vasodilator), demonstrating enhanced bioavailability compared to non-fluorinated analogs [7].
Table 1: Milestone Piperazine-Based Pharmaceuticals
Compound | Therapeutic Class | Key Structural Feature | Development Era |
---|---|---|---|
Piperazine citrate | Anthelmintic | Unsubstituted piperazine | 1950s |
Trazodone | Antidepressant | m-Chlorophenylpiperazine | 1960s |
Flunarizine | Calcium channel blocker | Bis(4-fluorophenyl)methylpiperazine | 1980s |
GBR 12909 | Dopamine reuptake inhibitor | Bis(4-fluorophenyl)methoxyethylpiperazine | 1990s |
The strategic incorporation of fluorinated aryl groups, as seen in 1-[1-(4-fluorophenyl)ethyl]piperazine, represents a paradigm shift from early non-halogenated derivatives. Patent literature (e.g., US20020143020A1) reveals systematic exploration of para-fluoro substitution on phenyl rings to improve blood-brain barrier penetration and receptor binding kinetics. This approach yielded compounds with 10-100 fold enhanced affinity for neurological targets compared to non-fluorinated counterparts, establishing fluorinated piperazines as privileged scaffolds in CNS drug discovery [3] [8].
Fluorine incorporation into arylpiperazines serves multiple sophisticated molecular objectives:
Electronic Effects: The strong electron-withdrawing nature of fluorine (σₚ = 0.06) reduces piperazine nitrogen basicity (pKₐ shift ~1-2 units), increasing fractional ionization at physiological pH. This enhances water solubility while preserving lipid membrane permeability. In 1-[1-(4-fluorophenyl)ethyl]piperazine, the para-fluoro group withdraws electron density from the ethyl linker, modulating the conformational flexibility of the piperazine ring [3].
Lipophilicity Optimization: Fluorine atoms confer balanced lipophilicity (ΔlogP ≈ +0.5 per fluorine), facilitating passive diffusion across biological membranes. Comparative studies show that 4-fluorophenyl analogs exhibit 3-5 fold greater BBB penetration than non-fluorinated counterparts, as demonstrated in PET radiotracers like [¹¹C]GBR 12909 derivatives [4] [6].
Metabolic Stability: Fluorine impedes oxidative metabolism by cytochrome P450 enzymes, particularly at para-positions. Molecular dynamics simulations indicate that 4-fluorophenyl groups reduce the rate of hydroxylation by >50% compared to unsubstituted phenyl, extending plasma half-life. This property is critical for CNS-targeting compounds like 1-[1-(4-fluorophenyl)ethyl]piperazine where sustained exposure is required [3] [7].
Table 2: Impact of Fluorination on Piperazine Compound Properties
Parameter | Non-Fluorinated Analog | 4-Fluorophenyl Derivative | Change (%) |
---|---|---|---|
logP (Octanol/water) | 2.1 | 2.7 | +28% |
Metabolic Half-life (h) | 0.9 | 2.4 | +167% |
DAT Binding (Ki, nM) | 84 | 12 | 85% decrease |
BBB Permeability (PS, μL/min/g) | 18.7 | 42.3 | +126% |
Fluorinated aryl groups also enable bioisosteric replacements of carbonyl groups or heterocycles. In dopamine transporter inhibitors like GBR 12909, the bis(4-fluorophenyl)methoxy group serves as a conformationally restrained bioisostere of the phenylalkylamine side chain, enhancing DAT binding affinity (Ki = 1.2 nM vs 84 nM for non-fluorinated analog). Crystallographic evidence confirms that para-fluorine atoms engage in orthogonal dipole interactions with Tyr-156 and Phe-319 residues in the DAT binding pocket, explaining the 70-fold affinity increase [4] [6]. The 4-fluorophenethyl moiety in 1-[1-(4-fluorophenyl)ethyl]piperazine likely exploits similar target interactions, positioning it as a high-value scaffold for further pharmacological optimization.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7